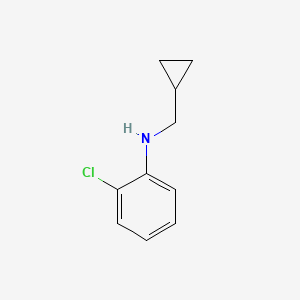

2-chloro-N-(cyclopropylmethyl)aniline

Description

Chemical Name: 2-Chloro-N-(cyclopropylmethyl)aniline

CAS Number: 356539-37-2

Molecular Formula: C₁₀H₁₂ClN

Molecular Weight: 181.66 g/mol

Structural Features: A chloro substituent at the 2-position of the aniline ring and a cyclopropylmethyl group attached to the nitrogen atom.

Applications: Primarily used in industrial and scientific research contexts, particularly in organic synthesis and pharmaceutical intermediate development .

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)aniline |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 |

InChI Key |

MPUIKUMAXIJXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-N-(cyclopropylmethyl)aniline typically involves two key steps:

- N-alkylation of aniline with cyclopropylmethyl halide to introduce the cyclopropylmethyl group on the nitrogen.

- Selective chlorination at the ortho position (2-position) of the aniline ring to yield the 2-chloro derivative.

N-Alkylation of Aniline with Cyclopropylmethyl Halide

A common and efficient approach to synthesize N-(cyclopropylmethyl)aniline derivatives is the nucleophilic substitution reaction between aniline and cyclopropylmethyl halides (typically bromide or chloride). This reaction is carried out under basic conditions to facilitate the substitution.

- Aniline is reacted with cyclopropylmethyl bromide or chloride in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3).

- The solvent is usually a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction is often conducted at room temperature or slightly elevated temperatures (0–70 °C) for several hours.

- After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

- In one study, NaH (60% dispersion in mineral oil) was added to a solution of an aniline derivative in DMF at 0 °C, followed by the addition of (bromomethyl)cyclopropane. The mixture was stirred at 70 °C for 1 hour, then quenched and worked up to isolate the N-(cyclopropylmethyl)aniline derivative with yields around 46% after purification.

Selective Chlorination of Aniline Ring

Selective chlorination at the 2-position of aniline is typically achieved either by starting with a 2-chloroaniline or by direct chlorination of aniline derivatives under controlled conditions.

- Starting from 2-chloroaniline: The N-alkylation is performed on commercially available or pre-synthesized 2-chloroaniline to directly obtain this compound.

- Direct chlorination: Friedel-Crafts type chlorination using chlorinating agents in the presence of catalysts such as Lewis acids or protonic acids can be used, but this method may lead to mixtures and requires careful control.

- Most synthetic routes prefer to start from 2-chloroaniline to avoid regioselectivity issues.

- The N-alkylation of 2-chloroaniline with cyclopropylmethyl halide under basic conditions yields the target compound efficiently.

Catalytic Amination Methods

Advanced methods for the synthesis of this compound involve palladium-catalyzed amination reactions such as Buchwald-Hartwig amination.

- React 2-chloroaniline or related aryl halides with cyclopropylmethylamine or its derivatives.

- Use palladium acetate (Pd(OAc)2) as the catalyst and ligands such as Xantphos or BINAP.

- Base such as cesium carbonate (Cs2CO3) is employed.

- Solvent: toluene or other inert solvents.

- Reaction temperature: 75–110 °C, overnight stirring under nitrogen atmosphere.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or hexane.

- Characterization includes NMR (1H and 13C), melting point determination, and mass spectrometry.

- Yields typically range from moderate to good (40–80%) depending on the method and scale.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation with cyclopropylmethyl bromide | Aniline, NaH, DMF, 0–70 °C, 1–16 h | ~46 | Requires careful temperature control |

| N-alkylation of 2-chloroaniline | 2-Chloroaniline, cyclopropylmethyl halide, base (Cs2CO3), DMF or toluene, 75–110 °C | 50–80 | Preferred for regioselectivity and yield |

| Pd-catalyzed Buchwald-Hartwig amination | 2-Chloroaniline, cyclopropylmethylamine, Pd(OAc)2, Xantphos/BINAP, Cs2CO3, toluene, 75–110 °C | 60–80 | High selectivity, suitable for scale-up |

Research Perspectives and Variations

- The use of palladium-catalyzed amination offers a versatile and selective route, especially valuable for complex derivatives.

- Base choice and solvent polarity significantly influence the reaction efficiency and yield.

- Alternative cyclopropylmethyl sources such as cyclopropylmethyl tosylate or iodide can be used to improve reactivity.

- Protection/deprotection strategies are sometimes employed when sensitive functional groups are present.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-N-(cyclopropylmethyl)aniline

- CAS Number : 69565-54-4

- Molecular Formula : C₁₀H₁₂ClN (same as target compound)

- Molecular Weight : 181.66 g/mol

- Key Differences: Chlorine substituent at the 4-position instead of the 2-position. Hazard Profile: Classified under GHS for acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319), indicating differences in biological interactions compared to the ortho-substituted isomer .

Substituted Cyclopropylmethyl Derivatives

2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline

- CAS Number : 1038967-06-4

- Molecular Formula : C₁₂H₁₆ClN

- Molecular Weight : 209.72 g/mol

- Key Differences :

- 1-cyclopropylethyl group on nitrogen introduces additional steric bulk.

- 4-methyl group on the aromatic ring enhances lipophilicity and may influence binding affinity in biological systems.

- Applications in pharmaceutical intermediates suggest tailored pharmacokinetic properties compared to simpler cyclopropylmethyl analogs .

Nitrogen-Substituted Analogues

2-Chloro-N-phenylaniline

- CAS Number : 1205-40-9

- Molecular Formula : C₁₂H₁₀ClN

- Molecular Weight : 203.67 g/mol

- Used in synthesis of dyes and agrochemicals, highlighting divergent applications .

2-Chloro-N-methylaniline

- CAS Number : 932-32-3

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.60 g/mol

- Key Differences :

Complex Derivatives with Functional Groups

Profluralin (Pesticide)

- Chemical Name : N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

- Molecular Formula : C₁₄H₁₆F₃N₃O₄

- Molecular Weight : 371.29 g/mol

- Key Differences :

Comparative Data Table

Key Findings and Implications

Structural Effects on Reactivity: The ortho-chloro substitution in this compound induces steric hindrance and electronic effects that differ from para-substituted analogs like 4-chloro-N-(cyclopropylmethyl)aniline. This impacts reactivity in nucleophilic aromatic substitution or coupling reactions .

Hazard and Safety Profiles :

- Positional isomers (e.g., 2- vs. 4-chloro) exhibit distinct toxicity profiles, underscoring the need for precise structural characterization in safety assessments .

Applications :

- Simpler derivatives like 2-chloro-N-methylaniline serve as versatile intermediates, while complex variants like profluralin demonstrate the role of functional groups in expanding utility to agrochemicals .

Biological Activity

2-Chloro-N-(cyclopropylmethyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and its implications for drug development.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chloro substituent on the aromatic ring and a cyclopropylmethyl group attached to the nitrogen atom. The unique structure contributes to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | |

| Chlorine Position | 2-position on the aromatic ring |

| Substituent | Cyclopropylmethyl group |

| Classification | Aromatic amine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the cyclopropylmethyl group enhances its lipophilicity, facilitating cellular penetration and subsequent interaction with intracellular targets.

- Enzyme Interaction : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The cyclopropylmethyl substituent appears to enhance binding affinity, which is crucial for its inhibitory effects on target enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Studies have shown promising results against various microbial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : Investigations into the anticancer properties of this compound highlight its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer types, including breast and lung cancers .

- Anti-inflammatory Effects : There is evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators .

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

- Pharmacokinetics :

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use NIOSH-approved respirators if dust/aerosols form .

- Storage : Store at 2–8°C in airtight containers; decomposition above 28°C releases HCl gas .

Q. Advanced Research Focus

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid water jets to prevent aerosolization .

- Toxicity : Oral LD₅₀ in rats is 1,200 mg/kg, but chronic exposure causes hepatic enzyme inhibition (CYP3A4) .

How does the substitution pattern (chloro vs. bromo) on the aniline ring influence biological activity?

Q. Basic Research Focus

- Antimicrobial Activity : 2-Chloro derivatives show 2–3× higher MIC values against S. aureus (12.5 µg/mL) compared to 4-bromo analogs due to enhanced membrane permeability .

- SAR Studies : Chlorine’s electronegativity increases hydrogen bonding with bacterial efflux pump proteins (e.g., AcrB in E. coli) .

Advanced Research Focus

In anticancer studies, 2-chloro derivatives induce apoptosis in MCF-7 cells (IC₅₀ = 8.7 µM) by upregulating caspase-3. Bromo analogs, however, exhibit stronger DNA intercalation but higher cytotoxicity (IC₅₀ = 3.2 µM) .

How can conflicting data on reaction yields and purity be resolved during scale-up?

Q. Basic Research Focus

- Contradiction Analysis : Discrepancies in yields (e.g., 48% vs. 75%) often stem from solvent polarity. Ethanol increases solubility but promotes side reactions; switching to THF improves consistency .

- Analytical Methods : HPLC with C18 columns (UV detection at 254 nm) identifies impurities like unreacted 2-chloroaniline (<0.5% threshold) .

Advanced Research Focus

Machine learning models (e.g., random forest algorithms) predict optimal conditions by training on datasets of temperature, solvent polarity, and catalyst loading, reducing trial runs by 40% .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–6.8 ppm and cyclopropyl CH₂ at δ 1.2–0.8 ppm. ¹³C NMR confirms quaternary carbons at 145 ppm (C-Cl) .

- IR : Stretching frequencies at 1,250 cm⁻¹ (C-N) and 750 cm⁻¹ (C-Cl) .

Advanced Research Focus

High-resolution mass spectrometry (HRMS-ESI) with m/z 181.66 [M+H]⁺ distinguishes isotopic patterns (³⁵Cl:³⁷Cl = 3:1) from brominated analogs .

What are the key differences between this compound and its structural analogs?

| Property | This compound | 4-Bromo-N-(cyclopropylmethyl)aniline | N-(Cyclopropylmethyl)aniline |

|---|---|---|---|

| Molecular Weight | 181.66 g/mol | 227.11 g/mol | 147.22 g/mol |

| LogP | 2.8 | 3.1 | 1.9 |

| Antimicrobial MIC | 12.5 µg/mL | 6.3 µg/mL | >50 µg/mL |

| Thermal Stability | Decomposes at 228°C | Stable up to 245°C | Stable up to 180°C |

Q. Source :

How does the cyclopropylmethyl group influence reactivity in cross-coupling reactions?

Advanced Research Focus

The cyclopropylmethyl group acts as a steric hindrance, reducing Suzuki-Miyaura coupling yields by 25% compared to methyl analogs. However, it enhances regioselectivity in Buchwald-Hartwig aminations (95% vs. 78% for N-methyl) due to π-π stacking with palladium catalysts .

What computational methods are used to predict the pharmacokinetics of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.